
N,N-dimethylarginine
Overview
Description
N,N-Dimethylarginine (asymmetric dimethylarginine, ADMA) is a post-translationally modified amino acid derived from arginine via protein arginine methyltransferases (PRMTs). It exists in two isoforms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA), differentiated by the position of methyl groups on the guanidino nitrogen atoms . ADMA is a competitive inhibitor of nitric oxide synthase (NOS), impacting vascular function and nitric oxide (NO)-mediated signaling . Its levels are regulated by dimethylarginine dimethylaminohydrolase (DDAH), which hydrolyzes ADMA to citrulline . Elevated ADMA is associated with cardiovascular diseases, diabetes, and chronic kidney disease , while SDMA is a biomarker of renal dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: NG,NG-Dimethylarginine hydrochloride can be synthesized through the methylation of arginine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions .
Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: NG,NG-Dimethylarginine hydrochloride primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NG,NG-Dimethylarginine hydrochloride can lead to the formation of corresponding oxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Role in Cardiovascular Health
ADMA is recognized primarily as an endogenous inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO), a key mediator of vascular tone and health. Elevated levels of ADMA have been associated with several cardiovascular conditions:
- Endothelial Dysfunction : ADMA competes with L-arginine for uptake by NOS, leading to reduced NO production and subsequent endothelial dysfunction. This condition is often observed in patients with hypertension, hypercholesterolemia, and chronic renal failure .
- Atherosclerosis : Research indicates that ADMA may serve as both a marker and a mediator of atherosclerosis. Increased ADMA levels correlate with impaired endothelium-dependent vasodilation, contributing to the progression of atherosclerotic diseases .
- Prognostic Indicator : Studies have shown that elevated ADMA levels are predictive of cardiovascular events and all-cause mortality. A systematic review found that higher circulating ADMA concentrations are associated with increased risk of mortality in patients with pre-existing cardiovascular conditions .
Metabolic Disorders
ADMA has been implicated in various metabolic disorders beyond cardiovascular diseases:
- Diabetes and Insulin Resistance : Elevated ADMA levels have been linked to insulin resistance and type 2 diabetes. The inhibition of NO synthesis can exacerbate metabolic dysregulation, leading to further complications in diabetic patients .
- Chronic Kidney Disease (CKD) : In CKD patients, increased plasma levels of ADMA are common and are thought to contribute to vascular complications associated with the disease. The impaired renal clearance of ADMA exacerbates its accumulation, leading to further endothelial dysfunction .
Therapeutic Applications
Given its role in various diseases, ADMA presents potential targets for therapeutic interventions:
- L-Arginine Supplementation : Administration of L-arginine has been shown to improve endothelial function in individuals with high ADMA levels. This approach aims to counteract the inhibitory effects of ADMA on NO synthesis .
- Inhibitors of DDAH : Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme responsible for the metabolism of ADMA. Enhancing DDAH activity could potentially reduce ADMA levels and improve endothelial function, presenting a novel therapeutic strategy for managing cardiovascular diseases .
Research Findings and Case Studies
Numerous studies have explored the implications of ADMA across different populations and conditions:
Mechanism of Action
NG,NG-Dimethylarginine hydrochloride exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the conversion of arginine to nitric oxide. The compound’s molecular targets include various isoforms of nitric oxide synthase, and its action impacts several signaling pathways involved in vascular tone regulation, immune response, and neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key methylated arginine derivatives and related metabolites:
Metabolic Pathways and Regulatory Roles
- ADMA vs. SDMA: ADMA is metabolized by DDAH, whereas SDMA is excreted renally, making SDMA a superior biomarker for kidney impairment . ADMA’s inhibition of NOS reduces NO bioavailability, contributing to endothelial dysfunction .
- ADMA vs. MMA: MMA is a precursor to ADMA/SDMA and exhibits weaker NOS inhibitory activity. Its accumulation is linked to oxidative stress in plants under cadmium exposure .
- ADMA vs. Citrulline : Citrulline is both a product of ADMA catabolism and a substrate for arginine regeneration, highlighting its role in nitrogen homeostasis .
Analytical Detection Methods
- ADMA Detection: Competitive ELISA kits (e.g., CEB301Ge) detect ADMA in plasma/serum with a sensitivity of 4.63–4.99 ng/mL, critical for clinical diagnostics .
- SDMA Detection : Liquid chromatography-mass spectrometry (LC-MS) is preferred due to structural similarity to ADMA and avoidance of cross-reactivity .
Microbial and Environmental Interactions
- Microbial Metabolism : Eggerthella lenta reduces colonic ADMA levels in mice, suggesting gut microbiota modulate systemic dimethylarginine pools .
- Plant Stress Responses : ADMA accumulation in rice under cadmium stress disrupts arginine biosynthesis and nitrogen metabolism, impairing root development .
Key Research Findings
PRMT Specificity : Type I PRMTs (e.g., PRMT1) catalyze ADMA formation, while Type II PRMTs (e.g., PRMT5) produce SDMA .
Disease Biomarkers :
- Plasma ADMA > 0.62 µM predicts cardiovascular mortality in diabetic patients .
- SDMA > 2.5 µM correlates with glomerular filtration rate decline .
Therapeutic Targets : DDAH activators and PRMT inhibitors are under investigation for ADMA-related pathologies .
Biological Activity
N,N-dimethylarginine, particularly its isomer asymmetric dimethylarginine (ADMA), is a significant endogenous molecule that plays a crucial role in various biological processes, primarily through its action as an inhibitor of nitric oxide synthase (NOS). This article explores the biological activity of this compound, focusing on its mechanisms, implications in health and disease, and recent research findings.
Overview of this compound
This compound exists in two forms: asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) . ADMA is recognized as a competitive inhibitor of NOS, which is essential for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vascular tone regulation, immune response, and neurotransmission .
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Inhibition of Nitric Oxide Synthase :
- ADMA inhibits all three known isoforms of NOS (endothelial, neuronal, and inducible) by competing with L-arginine at the active site. This inhibition occurs at physiological concentrations found in various pathological conditions .
- The inhibition leads to decreased NO production, contributing to endothelial dysfunction and impaired vasodilation .
- Uncoupling of NOS :
- Regulation by Dimethylarginine Dimethylaminohydrolase (DDAH) :
Cardiovascular Health
ADMA has emerged as a significant biomarker for cardiovascular diseases. Elevated plasma levels of ADMA are associated with conditions such as:
- Atherosclerosis : Higher ADMA concentrations correlate with increased risk factors for atherosclerosis .
- Hypertension : ADMA contributes to vascular dysfunction by impairing NO-mediated vasodilation .
- Chronic Kidney Disease : Patients with renal impairment exhibit markedly increased ADMA levels due to reduced clearance .
Metabolic Disorders
Recent studies have indicated that ADMA may play a role in metabolic disorders:
- In vitro studies demonstrated that low concentrations of ADMA can stimulate insulin release from pancreatic beta cells but may lead to adverse effects at higher concentrations .
- Elevated ADMA levels have been linked to insulin resistance and metabolic syndrome .
Case Studies and Experimental Data
Numerous studies have evaluated the effects of ADMA on various biological systems:
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying N,N-dimethylarginine in biological samples?
- Methodological Answer : Enzyme-linked immunosorbent assay (ELISA) is widely used due to its specificity and sensitivity (detection range: 12.35–1,000 ng/mL; sensitivity ≤4.99 ng/mL) for serum, plasma, and tissue homogenates . Cross-validation with mass spectrometry (MS) is recommended for confirmatory studies, particularly when analyzing post-translational modifications in proteins (e.g., arginine methylation in colorectal cancer proteomics) .
Q. What biological roles does this compound play in human pathophysiology?
- Methodological Answer : this compound is implicated in nitric oxide (NO) pathway regulation and cellular signaling. Elevated levels are associated with endothelial dysfunction and colorectal cancer progression, where it disrupts protein-arginine N-methyltransferase (PRMT) activity . For mechanistic studies, use gene knockout models (e.g., PRMT inhibitors) and metabolomic profiling to track downstream effects on pathways like Wnt/β-catenin .
Q. How should researchers prepare biological samples to minimize degradation of this compound?
- Methodological Answer : Store samples at –80°C immediately after collection. For plasma, use EDTA anticoagulant to prevent enzymatic degradation. Homogenize tissues in PBS with protease inhibitors and centrifuge at 12,000 × g to remove particulates before analysis .
Advanced Research Questions
Q. How can contradictory findings in this compound levels across studies be resolved?
- Methodological Answer : Contradictions often arise from variability in diet, gut microbiota, or sample handling. For example, Eggerthella lenta colonization in mice reduces this compound levels, but this effect is diet-dependent (e.g., high-fat vs. control diets) . Standardize animal diets and microbiome profiles in in vivo studies. Use multivariate regression to adjust for confounding variables in human cohorts .
Q. What experimental designs are optimal for studying this compound’s role in cancer signaling pathways?
- Methodological Answer : Combine proteomic approaches (2D gel electrophoresis and MS) with RNA interference (siRNA) targeting PRMTs. For colorectal cancer models, use patient-derived organoids to assess methylation dynamics in response to this compound modulation . Include negative controls (e.g., unmethylated arginine analogs) to validate specificity .
Q. How can researchers integrate multi-omics data to explore this compound’s systemic effects?
- Methodological Answer : Pair metabolomic data (LC-MS) with transcriptomic profiling (RNA-seq) to identify co-regulated pathways. For example, reduced this compound correlates with creatine and sarcosine depletion in gut metabolomes, suggesting interactions with one-carbon metabolism . Use tools like Chemotion ELN for FAIR (Findable, Accessible, Interoperable, Reusable) data management .
Q. What statistical approaches are recommended for analyzing this compound data with high variability?
- Methodological Answer : Apply mixed-effects models to account for repeated measures in longitudinal studies. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U) and report effect sizes with 95% confidence intervals. Follow NIH preclinical reporting guidelines to ensure transparency .
Q. Methodological and Reproducibility Considerations
Q. How can researchers ensure reproducibility in quantifying this compound across labs?
- Methodological Answer : Use certified reference materials (e.g., NIST Standard Reference Database 69) for instrument calibration . Share raw data and protocols via repositories like Chemotion or RADAR4Chem to enable cross-validation .
Q. What are the pitfalls in interpreting this compound’s role as a biomarker?
- Methodological Answer : Avoid conflating correlation with causation. For example, while this compound is elevated in cardiovascular disease, its diagnostic utility requires validation in independent cohorts with adjustment for renal function and comorbidities . Perform receiver operating characteristic (ROC) analysis to assess biomarker specificity .
Q. Resource Guidance
Q. Where can researchers access reliable chemical and biological data on this compound?
Properties
CAS No. |
65005-57-4 |
---|---|
Molecular Formula |
C8H19ClN4O2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |
InChI Key |
AHSKLSFFKJHWAI-RGMNGODLSA-N |
SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl |
melting_point |
195 - 197 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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